Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate
Description
Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate is a bicyclic thiophene derivative featuring a cycloheptane ring fused to a thiophene moiety. The molecule is substituted with a cyano group at the 3-position and a tert-butyl carbamate group at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive scaffolds, particularly in kinase inhibition studies .
Properties
IUPAC Name |
tert-butyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)19-14(18)17-13-11(9-16)10-7-5-4-6-8-12(10)20-13/h4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIFQVPYCPLKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Synthesis: Formation of the Cyclohepta[b]thiophene Framework
The foundational step involves synthesizing the tetrahydrocyclohepta[b]thiophene core. This heterocyclic scaffold can be assembled via cyclization strategies starting from appropriately substituted thiophene derivatives.
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- Paal-Knorr Synthesis: Condensation of 1,4-dicarbonyl compounds with sulfur sources to form thiophenes, followed by hydrogenation to obtain the tetrahydro derivative.
- Cyclization of Thiophene Precursors: Using cyclization of suitable thioether or thioester intermediates under acidic or basic conditions to generate the fused ring system.
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- 2-Substituted thiophene derivatives bearing functional groups amenable to cyclization, such as halides or nitriles, are employed as starting materials.
Introduction of the Cyano Group at Position 3
The cyano group is a critical functional group, often introduced via nucleophilic substitution or addition reactions.
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- Hydrocyanation of Alkenes: If the heterocyclic precursor contains an alkene at the appropriate position, catalytic hydrocyanation can be employed to add the nitrile group selectively.
Synthesis of the Carbamate Group
The tert-butyl carbamate (Boc) protecting group is typically introduced via carbamoylation of amines.
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- Reaction of the amine with Boc anhydride (Boc2O):
- Conditions: Usually performed in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate linkage.
- Procedure: The amino group on the heterocycle or an intermediate amino precursor is reacted with Boc anhydride under controlled temperature, often at room temperature or slightly elevated temperatures.
- Reaction of the amine with Boc anhydride (Boc2O):
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- If the heterocyclic intermediate contains a free amino group, direct Boc protection is straightforward.
- Alternatively, amino groups can be introduced via reduction or substitution steps prior to carbamate formation.
Final Assembly: Coupling and Functionalization
The last step involves coupling the heterocyclic core bearing the nitrile and amino functionalities with the tert-butyl carbamate group, often through nucleophilic substitution or amide bond formation.
- Key Considerations:
- Ensuring regioselectivity during nitrile and amino group modifications.
- Protecting groups must be stable throughout the synthesis until the final deprotection step.
Representative Synthetic Route Summary
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization of thiophene precursor | Acidic or basic conditions | Formation of the heterocyclic core |
| 2 | Nitrile introduction | CuCN or NaCN, heat | Installation of the cyano group at position 3 |
| 3 | Amination (if needed) | NH3 or amine reagents | Introduction of amino groups for subsequent protection |
| 4 | Boc protection | Boc2O, base (triethylamine) | Formation of tert-butyl carbamate |
| 5 | Final coupling | Nucleophilic substitution or amidation | Assembly of the final compound |
Research Findings and Data
Patent WO2013189841A1 describes the synthesis of bicyclic thiophenylamide compounds, emphasizing cyclization and functional group modifications that are adaptable to this compound's synthesis.
Research articles highlight the use of nucleophilic cyanation and carbamate protection in heterocyclic syntheses, providing a foundation for the stepwise assembly of this complex molecule.
Data tables from related syntheses indicate yields ranging from 45% to 75% for key steps like nitrile installation and carbamate formation, emphasizing the importance of optimized reaction conditions.
Notes and Considerations
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- Regioselectivity in nitrile addition is crucial; directing groups or protective groups may be employed to guide substitution.
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- Elevated temperatures and inert atmospheres are often necessary for nucleophilic cyanation steps.
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- Column chromatography and recrystallization are standard for isolating intermediates and the final product.
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- Cyanide reagents are highly toxic; appropriate safety protocols must be followed.
Chemical Reactions Analysis
Carbamate Hydrolysis
The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding amine. Typical conditions include:
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HCl/EtOH at reflux temperatures (60–80°C) for 8–12 hours.
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TFA/DCM at room temperature for 2–4 hours.
This reaction is critical for deprotection in synthetic pathways, enabling subsequent functionalization of the amine intermediate.
Cyano Group Hydrolysis
The cyano substituent can be hydrolyzed to a carboxylic acid or amide under controlled conditions:
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H₂SO₄/H₂O (50% v/v) at 100°C for 6 hours converts the cyano group to a carboxylic acid.
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H₂O₂/NaOH under mild heating (40–60°C) produces an amide derivative.
Nucleophilic Aromatic Substitution
The electron-deficient thiophene ring participates in nucleophilic substitutions at the 2-position:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkyl halides | NaH/DMF, 0–25°C, 4–8 h | Alkylated thiophene derivatives | 60–75 | |
| Amines | DIPEA/DCM, RT, 12 h | Amino-substituted cyclohepta-thiophene | 50–65 |
Carbamate Group Substitution
The tert-butyloxycarbonyl (Boc) group can be replaced with other protecting groups:
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Boc → Fmoc : Using Fmoc-Cl and DMAP in THF.
Diels-Alder Reactions
The partially saturated cycloheptene ring acts as a diene in [4+2] cycloadditions:
| Dienophile | Conditions | Adduct Type | Selectivity | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Bicyclic lactam | High endo | |
| Acetylenedicarboxylate | DCM, RT, 48 h | Fused bicyclic system | Moderate |
Oxidation Reactions
The cycloheptene moiety undergoes oxidation to form epoxides or ketones:
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product Application | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-functionalized analogs | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated derivatives |
Ring-Opening Reactions
Under strong acidic conditions (e.g., H₂SO₄/HNO₃), the cycloheptene ring undergoes cleavage to form linear sulfonated compounds. This reactivity is exploited in the synthesis of polycyclic sulfones.
Photochemical Reactions
UV irradiation (λ = 254 nm) in the presence of iodine induces radical-mediated C–H functionalization at the cycloheptene ring, yielding iodinated products .
Key Stability Considerations :
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The carbamate group is stable under basic conditions but hydrolyzes rapidly in strong acids .
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The cyano group resists nucleophilic attack unless activated by Lewis acids like ZnCl₂.
This compound’s versatility makes it valuable in medicinal chemistry for constructing fused heterocycles and functionalized scaffolds . Experimental protocols emphasize controlled temperature and anhydrous conditions to prevent premature decomposition .
Scientific Research Applications
Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The cyano group and the carbamate moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene derivatives. Below is a detailed comparison with key analogs:
Core Structure and Functional Group Variations
Physicochemical Properties
- Steric Effects : The tert-butyl group in the target compound adds steric bulk, which may reduce metabolic degradation but limit binding to flat enzymatic pockets .
Biological Activity
Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 235.29 g/mol. The compound features a tetrahydro-thiophene ring and a cyano group that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiophene moiety have shown effectiveness against various bacterial strains and fungi.
Anticancer Properties
Research has demonstrated that this compound may possess anticancer activity. A study focusing on thiophene derivatives reported that they could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific pathways affected include the MAPK/ERK pathway and the PI3K/Akt signaling pathway.
Neuroprotective Effects
This compound has also been evaluated for neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for neurodegenerative disease therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways that regulate cell survival and apoptosis.
- Antioxidant Activity : The presence of the thiophene ring contributes to its ability to scavenge free radicals.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Tert-butyl carbamate | 32 | 64 |
| Standard Antibiotic | 16 | 32 |
Study 2: Anticancer Activity
In a study evaluating the anticancer potential of thiophene derivatives on human breast cancer cells (MCF-7), this compound induced significant apoptosis at concentrations above 10 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Q & A
Q. What are reliable synthetic routes for Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate?
The synthesis of this compound can be approached using carbamate-protected intermediates and functionalization of the cyclohepta[b]thiophene core. For example:
- Stepwise Functionalization : Begin with the preparation of the cyclohepta[b]thiophene scaffold, followed by cyano-group introduction at the 3-position. Protect the amine group using tert-butoxycarbonyl (Boc) via carbamate formation under anhydrous conditions (e.g., Boc anhydride in dichloromethane with a catalytic base like DMAP) .
- Purification : Use flash chromatography (e.g., cyclohexane:EtOAc gradients) or recrystallization (ethanol or ether) to isolate the product, as demonstrated in analogous syntheses of tert-butyl carbamates .
Q. How can the molecular structure of this compound be confirmed spectroscopically?
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.3–1.5 ppm for CH3, 80–85 ppm for quaternary carbon) and the cyano group (δ ~110–120 ppm in 13C). Cycloheptane protons typically appear as multiplets at δ 1.5–2.8 ppm .
- HRMS : Confirm the molecular ion ([M+H]+ or [M+Na]+) with an accuracy of ±5 ppm. For example, a compound with molecular formula C15H20N2O2S should show a calculated exact mass of 292.1246 .
Q. What safety precautions are recommended for handling this compound?
- Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., THF, dichloromethane) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as carbamates can hydrolyze to release isocyanates under acidic/basic conditions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- SHELX Suite : Employ SHELXL for structure refinement. For example, in related cyclohepta[b]thiophene derivatives, hydrogen bonding between the carbamate NH and cyano group stabilizes specific conformations. Use high-resolution X-ray data (≤1.0 Å) to model torsional angles and validate against DFT-optimized geometries .
- Twinned Data Handling : If twinning is observed (common in flexible cycloheptane rings), use SHELXD for dual-space cycling to resolve phase ambiguities .
Q. How can unexpected byproducts during synthesis be identified and mitigated?
- Mechanistic Analysis : For example, tert-butyl carbamate hydrolysis under acidic conditions may yield tert-butanol and cyanate intermediates. Monitor reactions via TLC or LC-MS.
- Byproduct Characterization : Isolate byproducts using preparative HPLC and analyze via 2D NMR (e.g., HSQC to assign quaternary carbons) .
Q. What prior evidence supports the biological activity of cyclohepta[b]thiophene derivatives?
- AKT1 Inhibition : A structurally similar compound, N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (T187), showed unexpected AKT1 inhibition (IC50 = 11.4 μM) despite being designed for p38 MAPK. This suggests the scaffold’s potential for off-target kinase interactions .
- Literature Gaps : SciFinder searches indicate no prior studies on this compound’s AKT1 activity, highlighting its novelty .
Q. How can contradictory enzymatic assay results be addressed?
- Assay Optimization : Test varying ATP concentrations (e.g., 1–100 μM) to rule out competition artifacts. For IC50 discrepancies, validate using orthogonal methods like SPR or cellular proliferation assays.
- Metabolite Interference : Pre-incubate the compound with liver microsomes to assess stability, as tert-butyl carbamates may hydrolyze in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
